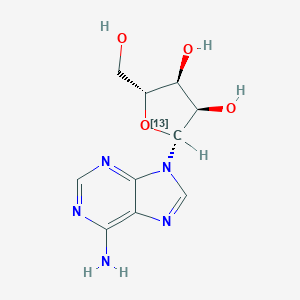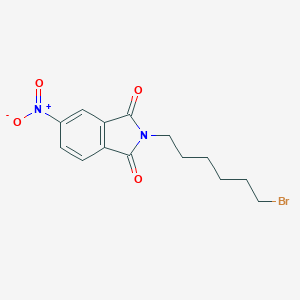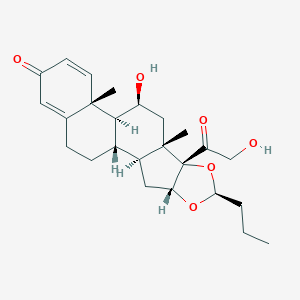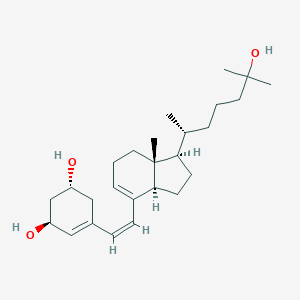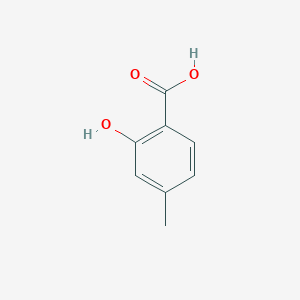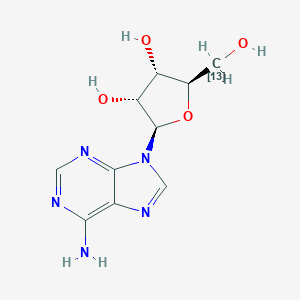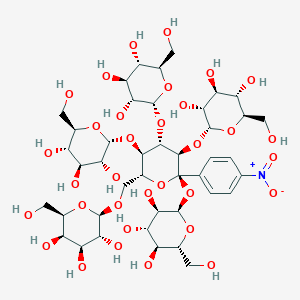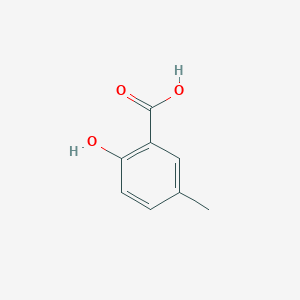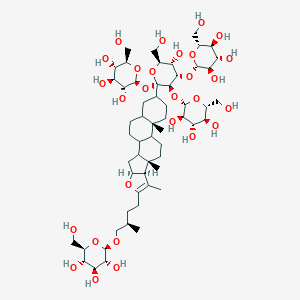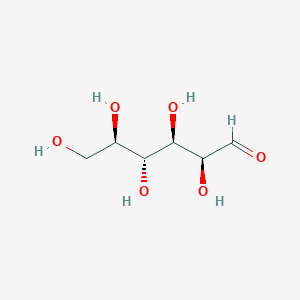
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Overview
Description
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, also known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with the molecular formula C6H12O6. This compound is a primary source of energy for living organisms and plays a crucial role in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal can be achieved through several methods. One common approach involves the condensation of glucose with an amino acid, followed by the reduction of the resulting Schiff base and acidification of the sodium carboxylate . This method is often used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of glucose from natural sources such as corn starch. The starch is hydrolyzed using enzymes or acids to produce glucose. This process is widely used in the food industry to produce high-fructose corn syrup and other glucose-based products .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: Glucose can be oxidized to form gluconic acid or glucaric acid.
Reduction: Reduction of glucose yields sorbitol, a sugar alcohol.
Substitution: Glucose can undergo substitution reactions to form derivatives such as glucose pentaacetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Glucose pentaacetate.
Scientific Research Applications
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chemicals and as a standard in analytical chemistry.
Biology: Essential for studying cellular respiration and metabolism.
Medicine: Used in the formulation of intravenous fluids and as a diagnostic tool in glucose tolerance tests.
Industry: Widely used in the food industry as a sweetener and in the production of biofuels.
Mechanism of Action
The primary mechanism of action of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal involves its role in cellular respiration. It is metabolized through glycolysis, where it is broken down into pyruvate, generating ATP in the process. The compound also participates in the pentose phosphate pathway, which produces NADPH and ribose-5-phosphate for biosynthetic reactions .
Comparison with Similar Compounds
Similar Compounds
Fructose: Another monosaccharide with the same molecular formula but a different structure.
Galactose: Similar to glucose but differs in the arrangement of hydroxyl groups.
Mannose: An epimer of glucose, differing in the configuration at one carbon atom.
Uniqueness
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal is unique due to its central role in metabolism and its widespread presence in nature. Unlike fructose and galactose, glucose is the primary energy source for most organisms and is directly involved in critical metabolic pathways .
Properties
IUPAC Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-ARQDHWQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894871 | |
| Record name | D-Altrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1990-29-0 | |
| Record name | D-Altrose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1990-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Altrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Altrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-altrose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALTROSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PLN1O36FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal?
A1: The molecular formula is C6H12O6, and the molecular weight is 180.156 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: While the provided literature does not specifically detail the spectroscopic data for this acyclic form, they highlight the use of 1H NMR, 13C NMR, 2D-COSY, and 2D-HSQC for characterizing D-allose and its derivatives [, ].
Q3: What is known about the stability of this compound in solution?
A3: this compound exists in equilibrium with its cyclic pyranose and furanose forms in solution. The specific ratios of these forms are influenced by factors like solvent, pH, and temperature [].
Q4: Does D-allose exhibit any anticancer properties?
A4: Research indicates that D-allose demonstrates an inhibitory effect on the proliferation of various cancer cells in vitro, including human ovarian carcinoma cells [] and potentially other cancer cell lines [].
Q5: What is the mechanism behind the anticancer activity of D-allose?
A5: While the exact mechanism is not fully understood, studies suggest that D-allose might induce cell cycle arrest, specifically in the G2/M phase, leading to apoptosis in cancer cells. This effect may be related to the upregulation of cyclin-dependent kinase inhibitors like p21 and p27 [].
Q6: Are there any other potential therapeutic applications for D-allose?
A6: Studies suggest that D-allose might be beneficial in preventing angiogenesis-related diseases due to its inhibitory effect on vascular endothelial cell growth and lumen formation [].
Q7: Can D-allose be synthesized from other readily available sugars?
A7: Yes, D-allose can be synthesized from D-glucose via epimerization in the presence of molybdate ions []. It can also be produced from D-psicose using D-arabinose isomerase [].
Q8: Are there efficient methods for producing D-allose on a larger scale?
A8: Research demonstrates that D-allose can be efficiently produced on a larger scale from D-psicose using cross-linked recombinant L-rhamnose isomerase []. Additionally, a method using immobilized D-tagatose 3-epimerase and D-arabinose isomerase enables D-allose production from D-fructose [].
Q9: Can D-allose be used as a starting material for synthesizing other valuable compounds?
A9: Yes, D-allose can be used as a precursor in the synthesis of various compounds. For example, it can be used to synthesize:
- β-Aminomercaptans []
- Azetidine analogues of swainsonine and 1,4-dideoxy-1,4-imino-D-mannitol []
- DBU-conjugated cationic carbohydrate derivatives with potential antibacterial and antifungal activity []
- 3-Amino-3-deoxy-D-altrose and its derivatives, including the protected kanosamine, using an aldol condensation strategy []
Q10: What types of reactions are commonly employed when working with D-allose derivatives?
A10: The provided research papers describe various reactions involving D-allose and its derivatives, including:
- Epimerization [, ]
- Isomerization [, ]
- Nucleophilic substitution []
- Ring closure reactions []
- Reduction reactions [, ]
- Protection and deprotection strategies [, ]
Q11: Have there been any computational studies on D-allose or its derivatives?
A11: Molecular dynamics simulations have been used to study the conformational features of D-allose in aqueous and DMSO solutions []. These simulations provide insights into the preferred conformations, including the extended chain and quasi-cyclic structures.
Q12: What is known about the structure-activity relationships (SAR) of D-allose derivatives?
A12: While limited information is available specifically for this compound, research highlights that the stereochemistry of D-allose derivatives significantly influences their reactivity and biological activity:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B117764.png)
![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)
